molecular formula C16H16FNO4 B2952530 3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-28-1

3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2952530
CAS No.: 1105242-28-1
M. Wt: 305.305
InChI Key: QEXCSXWPIOASPQ-UHFFFAOYSA-N
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Description

The compound 3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a synthetic spirocyclic building block of interest in medicinal chemistry and materials science research. Spirocycles, particularly those based on the 1,5-dioxaspiro[5.5]undecane scaffold, are recognized for their three-dimensional, rigid structures, which are valuable for exploring novel chemical space in drug discovery . Structural analogs of this compound, where the substituent at the 3-position is varied, have been synthesized and studied for their potential higher bioactivity, underscoring the research utility of this chemical class . The incorporation of a (3-fluorophenyl)amino moiety suggests potential for investigations into targeted biological activity, as the fluorine atom can significantly influence a molecule's binding properties, metabolic stability, and membrane permeability. Researchers may employ this compound as a key intermediate for developing new therapeutic agents or functional materials. Its mechanism of action is not predefined and would be entirely dependent on the specific research context, such as the biological target or functional application under investigation. This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

3-[(3-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c17-11-5-4-6-12(9-11)18-10-13-14(19)21-16(22-15(13)20)7-2-1-3-8-16/h4-6,9-10,18H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXCSXWPIOASPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC(=CC=C3)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO4, with a molar mass of approximately 323.29 g/mol. The spirodioxane framework contributes to its unique properties, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC17H16FNO4
Molar Mass323.29 g/mol
StructureSpirocyclic

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The reaction often includes the condensation of a fluorophenyl-substituted aniline with a spirocyclic ketone under basic conditions to yield the desired product.

Anticancer Activity

Research indicates that compounds with spirocyclic structures often exhibit significant anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Viability Reduction : Compounds structurally related to this compound have demonstrated a concentration-dependent decrease in the viability of MCF-7 breast cancer cells .
  • Mechanism of Action : The mechanism involves the activation of caspase pathways leading to programmed cell death, which is crucial for cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Inhibition Studies : Similar compounds have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
  • Binding Affinity : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to microbial targets.

Case Studies

  • MCF-7 Cell Line Study : A study demonstrated that derivatives of spirocyclic compounds significantly reduced cell viability in MCF-7 cells at concentrations ranging from 10 to 50 μM. The effects were mediated through mitochondrial-independent pathways involving caspase activation .
  • Antimicrobial Activity : In another investigation, compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Interactions

The compound’s closest analogs differ in the substituents attached to the phenylamino or benzylidene moieties. Key examples include:

Compound Name Substituent Molecular Formula Crystal System Space Group Key Interactions Reference
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-Cl-PhNH- C₁₆H₁₅ClNO₄ Orthorhombic Pna2₁ Intra-/intermolecular H-bonds, C–H⋯π
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2-NO₂-PhNH- C₁₆H₁₅N₂O₆ Orthorhombic Pna2₁ π⋯π stacking, H-bonds
3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-F-PhCH= C₁₆H₁₅FO₄ Monoclinic P2₁/c C–H⋯O, van der Waals
3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2,3,4-(OMe)₃-PhCH= C₁₉H₂₂O₇ Orthorhombic Pna2₁ H-bonds, C–H⋯O
  • Electronic Effects : The 3-fluorophenyl group in the target compound is electron-withdrawing, which may enhance hydrogen-bond acceptor capacity compared to electron-donating groups like methoxy (e.g., trimethoxybenzylidene derivatives) .

Crystallographic Features

  • Spiro Core Conformation : The 1,5-dioxaspiro[5.5]undecane core typically adopts a distorted boat conformation in derivatives, as seen in 3-(4-bromobenzylidene) and 3-(2-furylmethylene) analogs .
  • Hydrogen Bonding: Analogs with amino groups (e.g., 4-chlorophenylamino) form 3D networks via N–H⋯O and C–H⋯O interactions, while benzylidene derivatives rely more on C–H⋯π and π⋯π stacking .

Supramolecular Chemistry

  • Interactions : The target compound’s fluorine atom could participate in weak C–H⋯F interactions, a feature less common in chloro or nitro analogs. This was observed in 3-(4-fluorobenzylidene) derivatives, where F atoms contribute to layered packing .
  • Thermodynamic Stability : Trimethoxybenzylidene derivatives exhibit higher thermal stability (decomposition >250°C) due to extensive H-bonding, suggesting the 3-fluoro analog may display moderate stability .

Q & A

Q. Key Reagents and Conditions

StepReagents/ConditionsRoleReference
1Malonic acid, acetic anhydride, H₂SO₄, 303 K, 4 hCore formation
2Substituted aldehyde, ethanol, RT, 1 weekKnoevenagel condensation

Basic: How is single-crystal X-ray diffraction used to determine molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for conformational analysis:

  • Data Collection : A Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) is typically used. Data are processed with SAINT and refined via SHELXL .
  • Conformational Analysis :
    • The 1,3-dioxane ring adopts a distorted boat conformation , while the cyclohexane ring exhibits a chair conformation (puckering parameters: Q = 0.560 Å, θ = 3.9°) .
    • Weak C–H···O hydrogen bonds stabilize the crystal packing .

Example Crystallographic Parameters (from analogs)

Parameter3-(4-Bromobenzylidene) Derivative 3-(2-Furylmethylene) Derivative
Space GroupPna2₁P1
a, b, c (Å)6.6008, 16.784, 13.4247.0634, 9.5103, 10.183
R Factor0.0400.074

Basic: What spectroscopic techniques characterize structural features?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinylidene protons at δ 6.5–7.5 ppm) and confirms spiro connectivity .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
  • UV-Vis : Detects π→π* transitions in the benzylidene moiety (~300 nm) .

Advanced: How do substituents influence conformational dynamics and bioactivity?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 4-bromo) increase torsional strain in the 1,3-dioxane ring, leading to larger deviations from planarity (e.g., C9 deviation: -0.245 Å in bromo vs. -0.567 Å in furyl derivatives) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F) enhance electrophilicity at the vinylidene moiety, potentially increasing reactivity in bioactivity assays .
  • Crystal Packing : Substituents like -Br or -NO₂ promote π-stacking or C–H···O interactions, altering solubility and crystallization behavior .

Q. Design Strategy :

Vary substituents systematically (e.g., halogen, aryl, heteroaryl).

Compare SCXRD parameters and DFT-optimized geometries to quantify steric/electronic contributions .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests rotational freedom in solution but SCXRD shows a rigid conformation:
    • Perform variable-temperature NMR to assess dynamic behavior .
    • Use DFT (B3LYP/6-311G(d,p)) to calculate energy barriers for rotation and compare with experimental data .
  • Example : In 3-((2-hydroxyphenylamino)methylene) derivatives, hydrogen bonding observed in SCXRD may not persist in solution, explaining NMR discrepancies .

Advanced: What computational methods enhance data interpretation?

Methodological Answer:

  • DFT Calculations :
    • Optimize molecular geometry and compare with SCXRD data (mean deviation < 0.03 Å) .
    • Predict UV-Vis spectra (TD-DFT) and assign electronic transitions .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O = 25% of surface contacts) .
  • NBO Analysis : Identifies charge-transfer interactions (e.g., n→σ* in the dioxane ring) .

Q. Workflow :

Optimize structure using Gaussian02.

Generate electrostatic potential (ESP) maps for reactivity prediction.

Validate with experimental SCXRD and spectroscopic data .

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